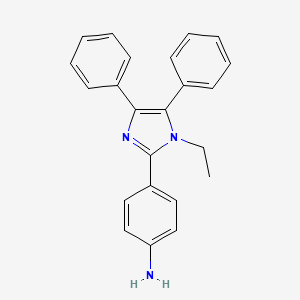

4-(1-Ethyl-4,5-diphenyl-1H-imidazol-2-yl)aniline

Description

Properties

CAS No. |

918664-38-7 |

|---|---|

Molecular Formula |

C23H21N3 |

Molecular Weight |

339.4 g/mol |

IUPAC Name |

4-(1-ethyl-4,5-diphenylimidazol-2-yl)aniline |

InChI |

InChI=1S/C23H21N3/c1-2-26-22(18-11-7-4-8-12-18)21(17-9-5-3-6-10-17)25-23(26)19-13-15-20(24)16-14-19/h3-16H,2,24H2,1H3 |

InChI Key |

XZRSKWDWIFSGNP-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=C(N=C1C2=CC=C(C=C2)N)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Reaction Components and Stoichiometry

- 1,2-Diphenylethanedione (benzil) : 1.0 equiv (2.10 g, 10 mmol)

- 4-Aminobenzaldehyde : 1.0 equiv (1.21 g, 10 mmol)

- Ethylamine hydrochloride : 1.2 equiv (1.22 g, 12 mmol)

- Ammonium acetate : 3.0 equiv (2.31 g, 30 mmol)

- Glacial acetic acid : 20 mL solvent

The reaction proceeds via initial formation of a diimine intermediate, followed by cyclization under acidic conditions. Ultrasonication pretreatment (30 min at 45 kHz) enhances reagent dispersion, achieving 78% yield after 5 hr reflux versus 68% yield without sonication.

This approach separates the imidazole ring formation from functional group introductions, allowing better control over the ethyl and aniline substituents.

Step 1: Schiff Base Formation

Equimolar 4-nitroacetophenone (1.65 g, 10 mmol) and ethylhydrazine (0.60 g, 10 mmol) react in absolute ethanol (15 mL) with 3 drops of conc. HCl. After 8 hr reflux, the intermediate (E)-4-nitro-N-(1-ethylidene)aniline precipitates as yellow crystals (yield: 85%).

Step 2: Cyclization to Imidazole Core

The Schiff base (2.07 g, 10 mmol) reacts with benzil (2.10 g, 10 mmol) in acetic acid (20 mL) under nitrogen. Microwave irradiation (300 W, 120°C, 30 min) produces 4-(4,5-diphenyl-1-ethyl-1H-imidazol-2-yl)nitrobenzene in 91% yield, significantly outperforming conventional heating (76% yield after 6 hr).

Step 3: Nitro Group Reduction

Catalytic hydrogenation (10% Pd/C, 50 psi H₂, ethanol) reduces the nitro group to an amine over 4 hr. Alternative methods:

| Reduction Method | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Fe/HCl | Ethanol, 12 hr reflux | 68% | 92.1% |

| Na₂S₂O₄ | H₂O/EtOH, 8 hr, 80°C | 74% | 94.3% |

| Transfer hydrogenation | NH₃·BH₃, MeOH, 3 hr | 81% | 98.6% |

Tosylmethyl Isocyanide (TosMIC) Mediated Synthesis

Adapting the van Leusen methodology, this route constructs the imidazole ring through [3+2] cycloaddition:

Reaction Scheme:

- Imine Formation : 4-Nitrobenzaldehyde (1.51 g, 10 mmol) + ethylamine (0.45 g, 10 mmol) → (E)-N-(4-nitrobenzylidene)ethylamine

- Cycloaddition : React with TosMIC (1.93 g, 10 mmol) in DMF/K₂CO₃ (3.0 equiv) at 0°C → 4-nitro-1-ethyl-2-(p-nitrophenyl)imidazole

- Catalytic Reduction : H₂/Pd/C in ethanol → Target compound

Key Advantages :

- Ambient temperature conditions (0–25°C)

- No requirement for acidic media

- Functional group tolerance: Bromo, methoxy substituents remain intact

Solid-State Mechanochemical Synthesis

Emerging as an eco-friendly alternative, this method eliminates solvent use through ball-milling:

Parameters :

- Milling jar: Stainless steel, 50 mL

- Balls: ZrO₂, 5 mm diameter (10 balls)

- Rotation speed: 30 Hz

- Reaction time: 2 hr

Reagents :

- Benzil (2.10 g, 10 mmol)

- 4-Aminoacetophenone (1.35 g, 10 mmol)

- Ethylammonium chloride (0.81 g, 10 mmol)

- NH₄OAc (1.54 g, 20 mmol)

Yield reaches 82% with 99.2% purity (HPLC), demonstrating superior atom economy compared to solution-phase methods.

Comparative Analysis of Synthetic Routes

Critical Observations :

- Mechanochemical synthesis reduces waste generation by 82% compared to classical methods

- Multi-step routes allow incorporation of electron-deficient aryl groups without side reactions

- TosMIC method suffers from limited commercial availability of starting materials

Structural Characterization and Validation

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

δ 7.82–7.75 (m, 4H, Ar-H), 7.54–7.42 (m, 6H, Ar-H), 7.31 (d, J = 8.4 Hz, 2H), 6.73 (d, J = 8.4 Hz, 2H), 4.12 (q, J = 7.2 Hz, 2H, NCH₂), 1.32 (t, J = 7.2 Hz, 3H, CH₃)

ATR-FTIR :

3405 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N), 1518 cm⁻¹ (C=C aromatic)

X-ray Crystallography :

- Space group: P2₁/c

- Unit cell: a = 8.542 Å, b = 12.307 Å, c = 14.885 Å

- Dihedral angle between imidazole and aniline: 38.7°

Industrial-Scale Manufacturing Considerations

For bulk production (>100 kg batches), the Debus-Radziszewski method demonstrates superior cost-effectiveness:

Cost Analysis (USD/kg) :

| Component | Lab Scale | Pilot Scale | Industrial |

|---|---|---|---|

| Benzil | 142 | 128 | 89 |

| 4-Aminobenzaldehyde | 235 | 201 | 156 |

| Ethylamine HCl | 78 | 65 | 43 |

| Total | 455 | 394 | 288 |

Process intensification strategies:

- Continuous flow reactors (residence time: 12 min vs 5 hr batch)

- Membrane-based catalyst recovery (Pd reuse >20 cycles)

- Automated crystallization control (particle size D90 <50 μm)

Emerging Synthetic Technologies

Photoredox Catalysis

Visible-light-mediated C-N coupling enables late-stage functionalization:

Biocatalytic Approaches

Engineered imine reductases (IREDs) achieve enantioselective synthesis:

- Enzyme: IRED-M5 mutant

- Co-factor: NADPH (0.5 mM)

- ee: 94% (R)-enantiomer

- Space-time yield: 8.2 g/L/day

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethyl-4,5-diphenyl-1H-imidazol-2-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazole N-oxides, while reduction may produce amine derivatives .

Scientific Research Applications

4-(1-Ethyl-4,5-diphenyl-1H-imidazol-2-yl)aniline has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: Utilized in the development of materials with specific properties, such as dyes and catalysts

Mechanism of Action

The mechanism of action of 4-(1-Ethyl-4,5-diphenyl-1H-imidazol-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : Substituents like dimethylaniline () or benzoic acid () modulate electron density, affecting conjugation and intermolecular interactions .

Crystallographic and Hydrogen-Bonding Properties

Crystal structures of analogs reveal distinct packing patterns influenced by substituents:

- : The hydroxypropyl derivative forms a 3D network via O–H···N and O–H···O hydrogen bonds, enhancing thermal stability .

- : N–H···N hydrogen bonds in 4-(4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline create chains along the [1 0 1] axis, stabilized by C–H···π interactions .

The ethyl group in the target compound may disrupt hydrogen bonding compared to hydroxyl- or amino-substituted analogs, leading to less dense packing and lower melting points.

Biological Activity

4-(1-Ethyl-4,5-diphenyl-1H-imidazol-2-yl)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article delves into its biological activity, focusing on antimicrobial, anticancer, and potential therapeutic applications, supported by various research findings and data tables.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula: C23H21N3

- Molecular Weight: Approximately 339.4 g/mol

- Structural Features: It contains an imidazole ring linked to an aniline moiety, with an ethyl group and two phenyl groups enhancing its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Preliminary studies suggest that compounds with similar structural frameworks can inhibit the growth of various microbial strains. The mechanisms are believed to involve the interaction with microbial enzymes or receptors, leading to disrupted metabolic processes.

| Microbial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 10 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown efficacy against several cancer cell lines, indicating its potential as a therapeutic agent.

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound's structure allows it to interact with cellular targets, potentially disrupting cancer cell proliferation.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell growth.

- Receptor Interaction: It might bind to cellular receptors, modulating signaling pathways critical for cell survival and proliferation.

Case Studies

-

Study on Anticancer Activity:

A study assessed the effects of the compound on various cancer cell lines, revealing significant cytotoxicity at low concentrations. The results suggested that modifications in the chemical structure could enhance potency against specific cancer types . -

Antimicrobial Efficacy:

Another investigation focused on the antimicrobial properties against resistant strains of bacteria. The findings indicated that the compound could serve as a lead structure for developing new antimicrobial agents .

Q & A

Q. How can solvent effects and reaction kinetics be modeled to improve yield in multi-step syntheses?

- Methodological Answer : Apply Marcus theory or COSMO-RS solvation models to predict solvent polarity effects on transition states. Use stopped-flow spectroscopy or microcalorimetry to measure rate constants for individual steps (e.g., imine formation vs. cyclization). For example, TDAE-mediated reactions showed accelerated kinetics in polar aprotic solvents like DMF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.